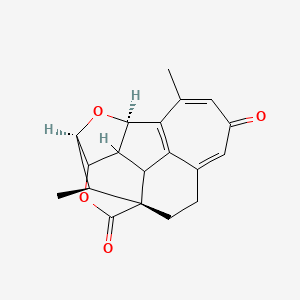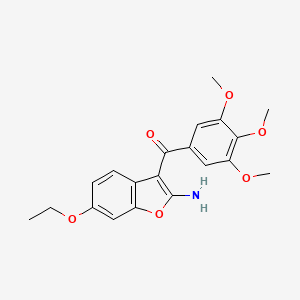
Tubulin polymerization-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-13 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound can effectively halt the proliferation of cancer cells, making it a valuable tool in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-13 typically involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. One common method involves the use of mild reaction conditions, such as room temperature and specific solvents like acetonitrile, to achieve high yields without forming side products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions: Tubulin polymerization-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学研究应用
Tubulin polymerization-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tubulin polymerization and its inhibition.
Biology: Helps in understanding the role of tubulin in cellular processes and its impact on cell division.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents and in high-throughput screening assays to identify novel inhibitors of tubulin polymerization
作用机制
Tubulin polymerization-IN-13 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets involved include the tubulin dimers, and the pathways affected are those related to cell division and apoptosis .
相似化合物的比较
Colchicine: Binds to the same site on tubulin and inhibits its polymerization.
Vincristine: Another tubulin polymerization inhibitor with a similar mechanism of action.
Paclitaxel: Stabilizes microtubules rather than inhibiting their polymerization, leading to a different mode of action.
Uniqueness: Tubulin polymerization-IN-13 is unique in its specific binding affinity and its ability to inhibit tubulin polymerization without significantly affecting other cellular processes. This makes it a valuable tool for targeted cancer therapy and research .
属性
分子式 |
C20H21NO6 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
(2-amino-6-ethoxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H21NO6/c1-5-26-12-6-7-13-14(10-12)27-20(21)17(13)18(22)11-8-15(23-2)19(25-4)16(9-11)24-3/h6-10H,5,21H2,1-4H3 |
InChI 键 |
IAMUDZMYQAUMFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)C(=C(O2)N)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


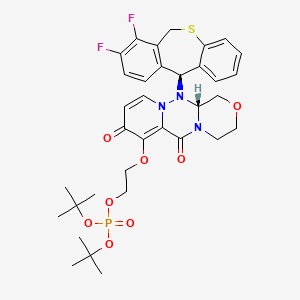
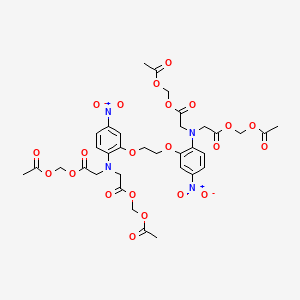
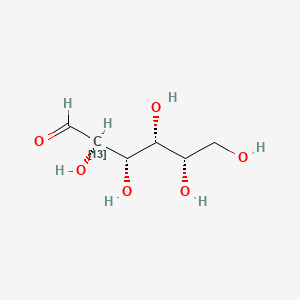
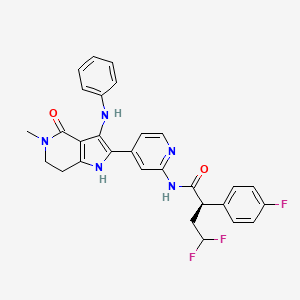
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

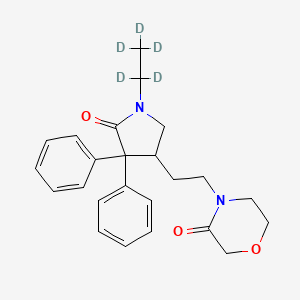
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)

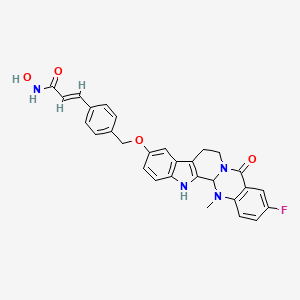
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

